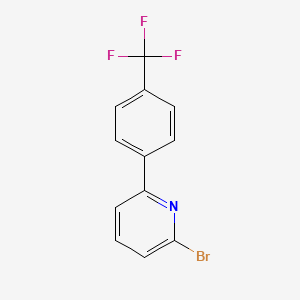

2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine

Description

Properties

IUPAC Name |

2-bromo-6-[4-(trifluoromethyl)phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrF3N/c13-11-3-1-2-10(17-11)8-4-6-9(7-5-8)12(14,15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDUGYIPUFVJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593885 | |

| Record name | 2-Bromo-6-[4-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637352-38-6 | |

| Record name | 2-Bromo-6-[4-(trifluoromethyl)phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

solubility of 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine in organic solvents

An In-depth Technical Guide to the Solubility of 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine, a compound of interest in contemporary chemical research and development. Given the limited publicly available, specific solubility data for this molecule, this document emphasizes the foundational principles of solubility and provides detailed, field-proven methodologies for its empirical determination. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data tailored to their specific applications.

Introduction to 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine

2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine is a halogenated pyridine derivative. Its structure, featuring a pyridine ring substituted with a bromine atom and a trifluoromethylphenyl group, suggests a unique combination of chemical properties that influence its behavior in various solvent systems. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability in drug candidates, while the bromo-substituted pyridine core is a versatile synthetic handle for further chemical modifications, such as cross-coupling reactions.[1][2] Understanding the solubility of this compound is a critical first step in its application, from reaction optimization in synthesis to formulation development in medicinal chemistry.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. The overall polarity of a molecule is a result of its functional groups and their arrangement.

Key Molecular Features of 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine and Their Predicted Influence on Solubility:

-

Pyridine Ring: A weakly basic and polar heterocyclic ring.

-

Bromine Atom: An electron-withdrawing group that contributes to the molecule's overall polarity and can participate in halogen bonding.

-

Trifluoromethylphenyl Group: The trifluoromethyl (-CF3) group is strongly electron-withdrawing and significantly increases the lipophilicity (fat-solubility) of the molecule.[1][2] The phenyl group is non-polar.

Based on these features, 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine is predicted to be a lipophilic compound with limited solubility in water and better solubility in organic solvents. The presence of the nitrogen atom in the pyridine ring may impart some solubility in acidic aqueous solutions due to the potential for protonation.

Experimental Determination of Solubility

A systematic approach to determining the solubility of a compound involves both qualitative assessment and quantitative measurement.

Qualitative Solubility Assessment (Solubility Class Determination)

This initial screening provides a rapid assessment of the compound's general solubility characteristics across a range of common laboratory solvents. This can help in classifying the compound based on its functional groups.[4][5][6]

Experimental Protocol:

-

Preparation: In separate, clearly labeled small test tubes, add approximately 25 mg of 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine.

-

Solvent Addition: To each test tube, add 0.75 mL of the respective solvent in 0.25 mL portions. Agitate the mixture vigorously after each addition.

-

Observation: Observe whether the solid dissolves completely.

-

Solvent Series:

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

5% Sodium Hydroxide (NaOH)

-

5% Sodium Bicarbonate (NaHCO₃)

-

5% Hydrochloric Acid (HCl)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

-

Interpretation: The solubility behavior in these solvents can indicate the presence of acidic or basic functional groups.[4][5] For instance, solubility in 5% HCl would suggest a basic functional group, likely the pyridine nitrogen.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.[7]

Experimental Protocol:

-

Preparation: Add an excess amount of solid 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine to a series of vials containing a known volume of the selected organic solvents.

-

Equilibration: Seal the vials to prevent solvent evaporation and place them in an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, confirm the presence of undissolved solid. Centrifuge the vials at high speed to pellet the excess solid.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant. Dilute the supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Calculation: Analyze the concentration of the diluted sample and calculate the solubility of 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine in the solvent, typically expressed in mg/mL or mol/L.

Workflow for Quantitative Solubility Determination:

Sources

2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine CAS number and safety data

CAS Number: 637352-38-6[1][2][3][4][5][6]

Executive Summary

2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine is a specialized halogenated biaryl building block used critically in the synthesis of optoelectronic materials (OLED phosphorescent ligands) and medicinal chemistry scaffolds.[1] Its structural significance lies in the 2,6-disubstitution pattern of the pyridine ring: one site retains a reactive bromine atom for further functionalization, while the other bears a trifluoromethyl-phenyl group that modulates lipophilicity and electronic band gaps.

This guide details the physicochemical profile, safety protocols, and a validated synthesis route for researchers requiring high-purity production of this intermediate.

Chemical Identity & Physicochemical Profile

| Property | Data / Specification |

| CAS Number | 637352-38-6 |

| IUPAC Name | 2-Bromo-6-[4-(trifluoromethyl)phenyl]pyridine |

| Molecular Formula | C₁₂H₇BrF₃N |

| Molecular Weight | 302.09 g/mol |

| Physical State | Solid (Crystalline powder) |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water |

| Purity Standard | ≥95% (HPLC) for synthetic applications; ≥99% for OLED grade |

| Structural Key | Asymmetric 2,6-pyridine scaffold; contains electron-withdrawing -CF₃ group |

Health, Safety, & Environment (HSE)

Hazard Classification (GHS-Predicted): As a halogenated biaryl pyridine, this compound should be handled as a Category 2 Irritant and Acute Toxin (Oral) .

| Hazard Category | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2][3] |

| Serious Eye Damage | H319 | Causes serious eye irritation.[2][3] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[2][3] |

Handling Protocols

-

Engineering Controls: All weighing and transfer operations must be conducted inside a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended for solution handling), safety goggles, and lab coat.

-

Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidative degradation or hydrolysis.

Synthesis & Manufacturing: The Core Protocol

Primary Route: Regioselective Suzuki-Miyaura Coupling

The most robust method for synthesizing 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine involves the desymmetrization of 2,6-dibromopyridine . By controlling stoichiometry, one bromine atom is displaced by the aryl boronic acid, leaving the second bromine intact for future reactions.

Reaction Logic Diagram

Caption: Workflow for the regioselective synthesis of the target mono-arylated pyridine.

Step-by-Step Experimental Protocol

Objective: Synthesize 5.0 g of 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine.

Reagents:

-

2,6-Dibromopyridine (MW 236.89): 5.9 g (25 mmol) — Used in excess to minimize bis-coupling.

-

4-(Trifluoromethyl)phenylboronic acid (MW 189.93): 3.13 g (16.5 mmol).

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]: 0.96 g (0.83 mmol, 5 mol%).

-

Sodium Carbonate (Na₂CO₃): 25 mL of 2.0 M aqueous solution.

-

Solvent: Toluene (50 mL) / Ethanol (15 mL).

Procedure:

-

Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Degassing: Charge the flask with Toluene, Ethanol, and 2.0 M Na₂CO₃. Sparge with nitrogen gas for 20 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

-

Addition: Add 2,6-Dibromopyridine, 4-(Trifluoromethyl)phenylboronic acid, and Pd(PPh₃)₄ under a positive stream of nitrogen.

-

Reaction: Heat the mixture to reflux (approx. 90–100°C) with vigorous stirring. Monitor by TLC (Hexane:EtOAc 9:1) every 2 hours.

-

Note: The reaction is complete when the boronic acid is consumed. You will observe three spots: unreacted dibromopyridine (high Rf), target mono-product (medium Rf), and bis-product (low Rf).

-

-

Workup:

-

Purification (Critical Step):

-

The crude residue contains the target, unreacted starting material, and the bis-substituted byproduct.

-

Column Chromatography: Use Silica Gel (200-300 mesh).

-

Eluent: Gradient of Hexane (100%) → Hexane:EtOAc (20:1).

-

Separation Order: 2,6-Dibromopyridine elutes first, followed by the Target Product , and finally the bis-arylated impurity.

-

-

Yield: Expected yield is 60–75% (based on boronic acid).

Applications & Utility

OLED Material Synthesis

This molecule is a "ligand precursor." The remaining bromine atom allows for a second Suzuki coupling (to create asymmetric terpyridines) or cyclometalation onto Iridium (Ir) or Platinum (Pt) centers.

-

Function: The electron-withdrawing trifluoromethyl (-CF₃) group stabilizes the HOMO energy level of the resulting metal complex, typically inducing a blue-shift in emission color, essential for deep-blue or sky-blue OLED phosphors.

Medicinal Chemistry

-

Scaffold: Acts as a privileged biaryl scaffold.

-

Metabolic Stability: The -CF₃ group blocks metabolic oxidation at the para-position of the phenyl ring, increasing the half-life of drug candidates.

-

Lipophilicity: Increases logP, enhancing membrane permeability.

Quality Control & Characterization

To validate the identity of the synthesized batch, the following analytical data is required:

-

¹H NMR (400 MHz, CDCl₃): Look for the diagnostic pattern of the pyridine protons (triplet at ~7.6 ppm, two doublets at ~7.5/7.7 ppm) and the para-substituted phenyl ring (two doublets, AA'BB' system).

-

¹⁹F NMR: Single singlet peak around -62 to -63 ppm (characteristic of Ar-CF₃).

-

Mass Spectrometry (LC-MS): M+H peak at ~302/304 (showing the characteristic 1:1 bromine isotope pattern).

References

-

Sigma-Aldrich. Product Detail: 2-Bromo-6-(4-trifluoromethylphenyl)pyridine (CAS 637352-38-6).[6]Link

-

BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. (2025).[7][4][8][9] Link

-

Organic Chemistry Portal. Synthesis of Pyridines: Suzuki-Miyaura Coupling Protocols.Link

-

Beilstein Journal of Organic Chemistry. Mechanistic aspects regarding the Suzuki–Miyaura reaction of 2,6-dihalo-pyridines. (2018).[7][10] Link

-

Matrix Scientific. Safety Data Sheet: 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine.[11] (2017).[11] Link

Sources

- 1. 2-broMo-6-(4-(trifluoroMethyl)phenyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. 2-Bromo-5-(trifluoromethyl)pyridine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. 2-Bromo-6-(4-trifluoromethylphenyl)pyridine | 637352-38-6 [sigmaaldrich.com]

- 7. 451459-17-9|2-Bromo-6-methyl-4-(trifluoromethyl)pyridine|BLD Pharm [bldpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 11. matrixscientific.com [matrixscientific.com]

literature review of 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine derivatives

An In-Depth Technical Guide to 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine Derivatives

Introduction: A Privileged Scaffold in Modern Chemistry

The 2-bromo-6-(4-(trifluoromethyl)phenyl)pyridine core represents a confluence of desirable structural motifs in contemporary chemical science, particularly in the realms of drug discovery and materials science. This guide offers an in-depth exploration of its synthesis, reactivity, and applications, tailored for researchers and drug development professionals. Pyridine and its derivatives are fundamental heterocyclic compounds with a vast range of applications in medicinal chemistry due to their diverse biological activities.[1][2][3] The strategic incorporation of a bromine atom and a trifluoromethylphenyl group onto the pyridine ring creates a versatile and highly valuable chemical scaffold.

The trifluoromethyl (-CF3) group is a key feature, prized for its ability to enhance crucial pharmacokinetic properties. It can increase metabolic stability, improve lipophilicity (which aids in cell membrane permeability), and modulate the acidity (pKa) of nearby functional groups, often leading to better drug efficacy and an improved pharmacokinetic profile.[4][5] The bromine atom at the 2-position serves as a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse molecular fragments.[5][6] This combination of a reactive site (the C-Br bond) and a bio-enhancing moiety (the -CF3 group) makes these derivatives powerful intermediates for building complex molecules.[4]

This guide will elucidate the primary synthetic pathways to this core, detail its characterization, and survey its burgeoning applications, providing both high-level scientific context and detailed, actionable experimental protocols.

Part 1: Synthesis and Mechanistic Considerations

The construction of the 2-bromo-6-arylpyridine framework is most efficiently achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This method offers high yields, excellent functional group tolerance, and readily available starting materials.

Core Synthetic Strategy: Suzuki-Miyaura Coupling

The most prevalent method involves the reaction of 2,6-dibromopyridine with a (4-(trifluoromethyl)phenyl)boronic acid or its ester equivalent. The reaction is catalyzed by a palladium(0) complex, often generated in situ, and requires a base to facilitate the transmetalation step.

Causality Behind Experimental Choices:

-

Catalyst: A palladium catalyst like (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride is chosen for its efficiency and stability in facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.[7]

-

Base: An inorganic base such as potassium carbonate is essential. It activates the boronic acid, forming a more nucleophilic boronate species, which is crucial for the transmetalation step where the aryl group is transferred from boron to the palladium center.[7]

-

Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base, creating a biphasic system that promotes the reaction at the interface.[7]

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the sensitive palladium(0) catalyst.[7]

Caption: General workflow for Suzuki-Miyaura synthesis.

Part 2: Physicochemical Properties and Spectroscopic Characterization

The unique electronic nature of the 2-bromo-6-(4-(trifluoromethyl)phenyl)pyridine scaffold imparts distinct spectroscopic signatures. Understanding these is critical for reaction monitoring and structural confirmation.

Spectroscopic Data Summary

While experimental spectra for the exact title compound are not widely published, data can be predicted based on the analysis of its constituent parts and similar structures.[8] 1H NMR, 13C NMR, and Mass Spectrometry are the primary tools for characterization.

| Technique | Key Features and Predicted Data |

| ¹H NMR | Aromatic Region (7.0-8.5 ppm): Expect complex splitting patterns. The pyridine protons will appear as doublets and a triplet. The protons on the trifluoromethylphenyl ring will appear as two distinct doublets due to their para-substitution. |

| ¹³C NMR | Aromatic Region (120-160 ppm): The carbon attached to the bromine will be shifted downfield. The carbon attached to the CF3 group will appear as a quartet due to C-F coupling. The CF3 carbon itself will have a distinct chemical shift. |

| ¹⁹F NMR | Single Peak: A single, sharp singlet is expected for the -CF3 group, providing a clean and unambiguous signal for identifying the compound and monitoring reactions.[6] |

| Mass Spec. | Isotopic Pattern: The presence of a bromine atom will result in a characteristic M/M+2 isotopic pattern with nearly equal intensity, confirming its presence. The molecular ion peak for C12H7BrF3N would be observed at m/z 302.09.[7] |

Experimental Protocol: Spectroscopic Analysis

This protocol outlines the steps for acquiring and interpreting the necessary spectroscopic data for a newly synthesized batch of a 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine derivative.

-

Sample Preparation:

-

NMR: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Transfer the solution to a 5 mm NMR tube.[8]

-

MS: Prepare a dilute solution of the compound in a volatile solvent like methanol or acetonitrile.

-

-

Data Acquisition:

-

¹H & ¹³C NMR: Place the sample in a high-field NMR spectrometer (e.g., 500 MHz). Acquire a standard ¹H spectrum, followed by a proton-decoupled ¹³C spectrum.[8]

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is often the quickest and most definitive analysis.

-

Mass Spectrometry: Infuse the sample solution into a high-resolution mass spectrometer (e.g., ESI-TOF) to obtain an accurate mass and confirm the isotopic pattern.

-

-

Data Interpretation:

-

Correlate the observed chemical shifts, coupling constants, and integration values in the ¹H and ¹³C spectra with the expected structure.

-

Confirm the presence of the single peak in the ¹⁹F NMR spectrum.

-

Verify the molecular weight and the bromine isotopic pattern from the mass spectrum.

-

Caption: Workflow for spectroscopic analysis.

Part 3: Applications in Drug Discovery and Beyond

The true value of 2-bromo-6-(4-(trifluoromethyl)phenyl)pyridine derivatives lies in their application as advanced intermediates for pharmacologically active compounds and functional materials.

Medicinal Chemistry Applications

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[9][10] The ability to functionalize the 2-position of the pyridine ring via the bromo substituent allows for the synthesis of libraries of compounds for screening.

-

Anticancer Activity: Many pyridine derivatives are investigated as anticancer agents. For instance, hybrid molecules incorporating a pyridine core with other pharmacophores like 1,2,3-triazoles have been synthesized from bromo-pyridine precursors and evaluated for their cytotoxic activity against human cancer cell lines like HT-1080.[11] The trifluoromethylphenyl moiety is often found in potent kinase inhibitors, suggesting that derivatives of the title compound could serve as precursors to such agents.[10][12]

-

Agrochemicals: Trifluoromethylpyridine derivatives are key structural motifs in many active ingredients for agrochemicals, such as pesticides and herbicides.[4][13] The di-bromo analogs, for example, allow for selective functionalization to create novel agrochemical candidates.[14]

-

General Drug Discovery: The versatility of the C-Br bond allows for its conversion into a multitude of other functional groups through reactions like Buchwald-Hartwig amination (to form C-N bonds), Sonogashira coupling (C-C triple bonds), and Stille coupling (C-C bonds), greatly expanding the chemical space accessible from this single intermediate.[5] This makes it an invaluable building block for generating diverse molecular architectures to target a wide range of biological pathways.[15]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a detailed, self-validating protocol for the synthesis of the title compound, adapted from established methodologies.[7]

Objective: To synthesize 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine.

Materials:

-

2,6-Dibromopyridine (1 equivalent)

-

(4-(Trifluoromethyl)phenyl)boronic acid (1.1 equivalents)

-

(1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equivalents)

-

Potassium carbonate (K₂CO₃) (2.5 equivalents)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (for work-up)

-

Silica gel (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dibromopyridine, (4-(trifluoromethyl)phenyl)boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.

-

Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 48 hours. The reaction progress can be monitored by TLC or LC-MS by taking small aliquots.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice more with ethyl acetate.

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

-

Characterization: Confirm the identity and purity of the product using NMR and Mass Spectrometry as described in the previous section.

Conclusion

The 2-bromo-6-(4-(trifluoromethyl)phenyl)pyridine scaffold is a testament to the power of strategic molecular design. It combines a bio-enhancing group with a synthetically versatile handle, making it a highly sought-after building block in modern organic synthesis. Its central role in the construction of complex molecules for drug discovery and agrochemicals is well-established, and its potential for future applications remains vast. The synthetic and analytical protocols provided herein offer a robust framework for researchers to confidently utilize this privileged structure in their own scientific endeavors.

References

Please note that for demonstration purposes, the URLs provided link to the search results which contain the source information.

- 2-broMo-6-(4-(trifluoroMethyl)phenyl)pyridine synthesis. chemicalbook.

- 2-Bromo-6-(trifluoromethyl)pyridine: A Key Intermediate for Advanced Organic Synthesis and Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.

- A review on the medicinal importance of pyridine derivatives.

- Arylpyridines: A Review from Selective Synthesis to

- Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Taylor & Francis Online.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.

- Synthesis 2-Bromo-6-(4,5-Diphenyl-1-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl)-1H-Imidazol-2-yl) Pyridine Derivatives: Evaluation of Anticancer Activity and Molecular Docking Studies.

- Spectroscopic Analysis of 2-Bromo-4-fluoro-5-methylpyridine: A Technical Guide. Benchchem.

- A Review on the Medicinal Importance of Pyridine Derivatives.

- 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)

- Key Uses of Trifluoromethylpyridine Deriv

- pharmacologically active derivatives: Topics by Science.gov. Science.gov.

- Navigating the Reaction Landscape of 4-Bromo-2,6-bis(trifluoromethyl)

- Application of 2,5-Dibromo-3-(trifluoromethyl)pyridine in Agrochemical Synthesis: A Detailed Overview. Benchchem.

- Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.

- PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.

- Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-broMo-6-(4-(trifluoroMethyl)phenyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. img01.pharmablock.com [img01.pharmablock.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. pharmacologically active derivatives: Topics by Science.gov [science.gov]

- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine

Introduction

Welcome to the technical support center for the synthesis of 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, improve your reaction yields, and ensure the highest purity of your final product. The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction.[1][2] This guide will focus on optimizing this critical transformation.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that you may encounter during the synthesis of 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine. The advice provided is based on established chemical principles and practical laboratory experience.

Issue 1: Consistently Low or No Product Yield

Question: I am attempting the Suzuki-Miyaura coupling of 2,6-dibromopyridine with 4-(trifluoromethyl)phenylboronic acid, but I am observing very low to no formation of the desired monosubstituted product. What are the likely causes, and how can I troubleshoot this?

Answer: Low yields in the Suzuki-Miyaura coupling of 2,6-dihalopyridines are a common challenge. The primary issues often stem from the reactivity of the starting materials and the sensitivity of the catalytic system. A systematic approach to troubleshooting is essential.

Core Causality & Remediation Strategy

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst.[3] The key steps are oxidative addition, transmetalation, and reductive elimination.[4] A failure in any of these steps will lead to a low yield.

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired product, but I am also observing significant amounts of homocoupling (biphenyl derivative of the boronic acid) and/or debromination of the starting material. How can I minimize these side reactions?

Answer: The formation of side products is a common issue in Suzuki-Miyaura couplings and can often be addressed by carefully tuning the reaction conditions.

-

Homocoupling of Boronic Acid: This side reaction occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), a species that can facilitate this unwanted reaction.[5]

-

Debromination (Protodeboronation): This occurs when the boronic acid reacts with a proton source, leading to the formation of trifluoromethylbenzene. This is a common decomposition pathway for boronic acids, especially electron-deficient ones, under basic conditions.[8]

-

Solution: Use a milder base or a base that has lower solubility in the reaction medium.[9] Potassium phosphate (K₃PO₄) is often a good choice.[9] Additionally, using the boronic acid as the limiting reagent or adding it slowly to the reaction mixture can sometimes mitigate this issue. Using a more stable boronic ester derivative, such as a pinacol ester, can also be beneficial.[6][10]

-

-

Formation of the Disubstituted Product: While the goal is monosubstitution, the formation of 2,6-bis(4-(trifluoromethyl)phenyl)pyridine can occur.

-

Solution: Carefully control the stoichiometry of the reactants. Using a slight excess of 2,6-dibromopyridine will favor the formation of the monosubstituted product. Lowering the reaction temperature and shortening the reaction time can also help to minimize the formation of the disubstituted byproduct.

-

| Side Product | Common Cause | Recommended Solution |

| Homocoupling Product | Presence of oxygen | Rigorous degassing of solvents and use of an inert atmosphere.[6] |

| Debromination Product | Boronic acid instability | Use a milder base (e.g., K₃PO₄), use fresh boronic acid, or consider a boronic ester.[6][8][9] |

| Disubstituted Product | Excess boronic acid/prolonged reaction | Use a slight excess of 2,6-dibromopyridine, lower temperature, and shorter reaction time. |

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying the final product. It seems to be contaminated with residual starting materials and/or byproducts that are difficult to separate by column chromatography.

Answer: Purification of pyridine derivatives can be challenging due to their basicity and polarity.

-

Chromatography Tips:

-

Column Choice: A standard silica gel column is often sufficient. However, if separation is difficult, consider using a different stationary phase, such as alumina or a C18 reversed-phase column.[11]

-

Solvent System: A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective. Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent can help to reduce tailing of the pyridine product on silica gel.

-

pH Adjustment: Small changes in the mobile phase pH can alter the ionization state of the pyridine derivative and impurities, which can significantly affect their retention and improve separation.[11]

-

-

Alternative Purification Methods:

-

Acid-Base Extraction: The basicity of the pyridine nitrogen allows for selective extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The product will move into the aqueous layer as the pyridinium salt. The organic layer containing non-basic impurities can be discarded. Then, basify the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to deprotonate the product, which can then be extracted back into an organic solvent.

-

Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for purification.

-

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst and ligand combination for this reaction?

A1: While there is no single "best" combination for all situations, a common and effective starting point is a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf), combined with a bulky, electron-rich phosphine ligand like SPhos, XPhos, or RuPhos.[12] These ligands have been shown to be effective for the coupling of challenging substrates like electron-deficient aryl chlorides.[12] N-heterocyclic carbene (NHC) ligands can also be very effective.[13]

Q2: Which base should I use?

A2: The choice of base is critical and can significantly impact the reaction outcome.[9] For this particular synthesis, potassium phosphate (K₃PO₄) is often a good choice as it is effective in promoting the reaction while being mild enough to minimize the decomposition of the electron-deficient boronic acid.[9] Cesium carbonate (Cs₂CO₃) is another strong base that can be effective, particularly for less reactive substrates.[14]

Q3: What is the optimal solvent for this reaction?

A3: Aprotic polar solvents are generally preferred for Suzuki-Miyaura couplings. Common choices include 1,4-dioxane, toluene, and N,N-dimethylformamide (DMF).[5][14] Often, a mixture of an organic solvent with water is used to help dissolve the inorganic base.[5] The optimal solvent will depend on the specific catalyst system and substrates being used, and some screening may be necessary.

Q4: Can I use microwave irradiation to improve the reaction?

A4: Yes, microwave-assisted synthesis can be a very effective technique for this reaction. It can often lead to significantly shorter reaction times and improved yields, sometimes with lower catalyst loadings.[7][15]

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques should be used to confirm the structure and purity of your 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the product.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound.

Experimental Protocol: A Starting Point for Optimization

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 2,6-dibromopyridine with 4-(trifluoromethyl)phenylboronic acid. It is intended as a starting point, and optimization of the reaction conditions may be necessary to achieve the best results.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

-

2,6-Dibromopyridine (1.2 equivalents)

-

4-(Trifluoromethyl)phenylboronic acid (1.0 equivalent)

-

Pd(OAc)₂ (2 mol%)

-

SPhos (4 mol%)

-

K₃PO₄ (2.0 equivalents)

-

Toluene and water (10:1 v/v, anhydrous and degassed)

-

Anhydrous, deoxygenated reaction vessel (e.g., Schlenk flask)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2,6-dibromopyridine, 4-(trifluoromethyl)phenylboronic acid, and K₃PO₄.

-

Add the Pd(OAc)₂ and SPhos.

-

Add the degassed toluene and water via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

References

- BenchChem. (2025).

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. BenchChem.

- Lloyd-Jones, G. C., et al. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 133(49), 19682-19695.

- ChemicalBook. (n.d.). 2-broMo-6-(4-(trifluoroMethyl)phenyl)pyridine. ChemicalBook.

- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem.

- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. BenchChem.

- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry.

- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?

- Denmark, S. E., & Regens, C. S. (2008). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 41(11), 1436-1449.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Suzuki Coupling: The Power of 4-Trifluoromethylphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.

- ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for ethyl 2-methyl-2- (4-boronic acid pinacol ester).

- BenchChem. (2025).

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.

- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a.

- Chah, S., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13444-13456.

- PubMed. (n.d.).

- Sedić, M., et al. (2019). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 24(11), 2095.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.

- ResearchGate. (n.d.). Optimization of the reaction conditions. Download Table.

- ResearchGate. (2025). (PDF)

- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.

- MDPI. (n.d.).

- BenchChem. (2025). Technical Support Center: Optimizing 2,6-Dichloropyridine Reactions. BenchChem.

- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.

- PubMed Central. (n.d.).

- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.

- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

- ResearchGate. (n.d.). Synthesis 2-Bromo-6-(4,5-Diphenyl-1-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl)-1H-Imidazol-2-yl) Pyridine Derivatives: Evaluation of Anticancer Activity and Molecular Docking Studies.

- Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)

- Google Patents. (n.d.). United States Patent (19).

- Google Patents. (n.d.). WO2013049559A1 - Pyridine derivatives.

- Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange.

- BenchChem. (n.d.).

- Google Patents. (2004). United States Patent.

- Google Patents. (2012). WO 2012/069948 Al - Common Organic Chemistry.

- Sigma-Aldrich. (n.d.). 2-(4-Bromo-phenyl)-6-trifluoromethyl-imidazo[1,2-a]pyridine. Sigma-Aldrich.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Bromo-6-(trifluoromethyl)pyridine: A Key Intermediate for Advanced Organic Synthesis and Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.

- Google Patents. (2015). WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Catalyst Loading for Suzuki-Miyaura Reactions of 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine

Welcome to the technical support center for optimizing catalyst loading in Suzuki-Miyaura cross-coupling reactions involving 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to move beyond simple procedural lists and explain the fundamental causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.

The cross-coupling of 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine presents a unique set of challenges and opportunities. The pyridine core, an important scaffold in medicinal chemistry, combined with the electron-withdrawing trifluoromethyl group, influences the electronic properties of the aryl bromide. This guide will help you navigate the nuances of optimizing palladium catalyst loading to achieve high yields, minimize side products, and ensure process robustness.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the Suzuki-Miyaura coupling of 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine?

A1: For initial screening, a palladium catalyst loading of 1-2 mol% is a common and effective starting point.[1][2] This concentration is often sufficient for many aryl bromide substrates, providing a good balance between reaction efficiency and cost. For large-scale synthesis in the pharmaceutical industry, the goal is often to reduce catalyst loading to ppm levels, but initial optimization is best performed at a higher, more reliable concentration.[3][4] The specific activity can be highly dependent on the chosen ligand and palladium precursor.[5]

Q2: How does the electron-withdrawing trifluoromethyl group on the phenyl ring affect the reaction and catalyst loading?

A2: The trifluoromethyl (-CF3) group is strongly electron-withdrawing. While it is on the phenyl ring of the boronic acid partner in the title reaction, if such a group were on the aryl bromide, it would render the C-Br bond more electron-deficient and thus more susceptible to oxidative addition by the Pd(0) catalyst.[6] This is often the rate-determining step in the catalytic cycle.[7] Consequently, substrates with electron-withdrawing groups may require lower catalyst loadings or milder reaction conditions compared to electron-rich aryl bromides.[8]

Q3: Which palladium precatalyst and ligand combination is recommended for this type of substrate?

A3: The choice of catalyst system is critical. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide superior results, especially for challenging substrates.[9] Consider using a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand.[8][9] Ligands from the Buchwald (e.g., SPhos, XPhos) or Hartwig groups are known to be highly effective in promoting the key steps of the catalytic cycle, particularly for heteroaryl halides.[8][10][11] These ligands help to stabilize the active monoligated Pd(0) species and accelerate both oxidative addition and reductive elimination.[8][12]

Q4: What is the role of the base, and which one should I choose?

A4: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[13] It does this by forming a more nucleophilic "ate" complex with the boronic acid. For this substrate, common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[14] The choice of base can significantly impact reaction kinetics and yield, and may need to be optimized.[15] For instance, stronger bases may be required for less reactive boronic acids, but can also lead to side reactions if not chosen carefully.[16]

Troubleshooting Guide: Low Yield and Incomplete Conversion

Low conversion is a frequent challenge in Suzuki-Miyaura reactions.[17] The following guide provides a systematic approach to diagnosing and solving these issues.

Problem 1: Reaction stalls or shows low conversion with a standard catalyst loading (1-2 mol%).

| Potential Cause | Explanation & Diagnostic Steps | Proposed Solution |

| Inactive Catalyst | The active catalytic species is Pd(0). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ. This reduction can sometimes be inefficient.[18] The catalyst may have degraded over time, often forming visible palladium black. | Test catalyst activity: Run a control reaction with a known, highly reactive substrate pair like bromobenzene and phenylboronic acid.[19] Use modern precatalysts: Buchwald G3/G4 or PEPPSI-type catalysts are designed for clean and efficient generation of Pd(0).[19] |

| Ligand Degradation or Inefficiency | Phosphine ligands can be sensitive to air and may oxidize, rendering them ineffective. The chosen ligand may not be optimal for the specific substrate, failing to sufficiently promote the catalytic cycle.[18] | Screen ligands: Test a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[9] Handle with care: Ensure ligands are stored under an inert atmosphere. |

| Poor Reagent Quality | Boronic acids can undergo protodeboronation (hydrolysis) or form unreactive cyclic anhydrides (boroxines), which is a very common reason for low yields.[20] | Check purity: Analyze the boronic acid by NMR. Use stable derivatives: Consider using more robust boronic esters, such as pinacol (BPin) or MIDA esters.[19] |

| Inadequate Degassing | Oxygen can lead to the oxidative homocoupling of the boronic acid, consuming the starting material and producing undesired side products.[20][21] Oxygen can also oxidize the active Pd(0) catalyst to inactive Pd(II) species. | Improve degassing: Use a robust degassing method such as freeze-pump-thaw cycles (at least three) or sparging the solvent with an inert gas (argon or nitrogen) for an extended period.[9][14] |

| Sub-optimal Solvent or Base | The solvent affects the solubility of reagents and the reaction kinetics.[15][21] The base may not be strong enough or may have poor solubility in the chosen solvent. | Solvent screen: Common solvents for Suzuki reactions include dioxane, THF, and toluene, often with a small amount of water to aid in dissolving the base.[14][20] Base screen: Test different bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[14] |

Problem 2: Catalyst loading has been reduced for scale-up, and the reaction is now failing.

| Potential Cause | Explanation & Diagnostic Steps | Proposed Solution |

| Catalyst Decomposition | At very low concentrations, the catalyst is more susceptible to decomposition pathways that are negligible at higher loadings. Impurities in the reagents or solvent can act as catalyst poisons.[22] | Use high-purity reagents: Ensure all starting materials and solvents are of high purity and anhydrous where necessary.[21] Increase ligand-to-palladium ratio: A higher ratio (e.g., 2:1 or 3:1) can sometimes better stabilize the catalyst at low loadings. |

| Slower Reaction Kinetics | The overall reaction rate is dependent on the catalyst concentration.[7][23] Lowering the loading will naturally slow the reaction. | Increase reaction time or temperature: Monitor the reaction over a longer period. A moderate increase in temperature (e.g., from 80°C to 100°C) can significantly increase the reaction rate.[14] |

| Mass Transfer Limitations (for heterogeneous bases) | On a larger scale, inefficient stirring can lead to poor mixing of the solid base with the organic phase, slowing down the crucial transmetalation step. | Improve agitation: Ensure vigorous stirring is maintained throughout the reaction. Consider a soluble base: If possible, switching to a base that is soluble in the reaction medium can eliminate this issue. |

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in this Suzuki-Miyaura coupling reaction.

Experimental Protocol: Catalyst Loading Optimization

This protocol provides a step-by-step methodology for optimizing the palladium catalyst loading for the coupling of 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine with a generic arylboronic acid.

Objective: To determine the minimum catalyst loading required to achieve >95% conversion within a reasonable timeframe (e.g., 4-12 hours).

Materials:

-

2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine

-

Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

-

Palladium Precatalyst (e.g., Pd(OAc)₂)

-

Phosphine Ligand (e.g., SPhos)

-

Base (e.g., K₃PO₄)

-

Solvent (e.g., Anhydrous 1,4-Dioxane and water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In parallel reaction vials, add 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Catalyst Preparation: In separate vials, prepare stock solutions of the palladium precatalyst and the ligand in anhydrous dioxane. This allows for accurate dispensing of small quantities. For a 1:1.5 Pd:Ligand ratio, ensure the stock solutions are prepared accordingly.

-

Inert Atmosphere: Seal the reaction vials with septa, and purge with an inert gas for 15-20 minutes.

-

Solvent Addition: Add the degassed dioxane and degassed water (e.g., in a 4:1 ratio) to each reaction vial via syringe.

-

Catalyst Injection: Add the appropriate volume of the catalyst and ligand stock solutions to each vial to achieve the desired catalyst loadings (e.g., 2.0%, 1.0%, 0.5%, 0.1%, 0.05% mol%).

-

Reaction: Place the vials in a pre-heated reaction block (e.g., 90 °C) and stir vigorously.

-

Monitoring: At regular intervals (e.g., 1, 2, 4, 8, 12 hours), take a small aliquot from each reaction, quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by a suitable method (e.g., LC-MS, GC-MS, or TLC) to determine the conversion.[24][25][26]

-

Analysis: Plot conversion versus time for each catalyst loading to determine the optimal conditions.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting and optimization.

References

- The Impact of Ligand Electronics on Palladium-Catalyzed Cross-Coupling: A Comparative Analysis. Benchchem.

- Troubleshooting low conversion in Suzuki-Miyaura reactions. Benchchem.

- Technical Support Center: Troubleshooting Low Conversion in Suzuki-Miyaura Reactions. Benchchem.

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. Available at: [Link]

-

Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. Available at: [Link]

-

Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. Available at: [Link]

-

Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture. ACS Publications. Available at: [Link]

-

Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available at: [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. Available at: [Link]

-

Kinetic profile of Suzuki-Miyaura reaction in different solvents. ResearchGate. Available at: [Link]

-

Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. Available at: [Link]

-

Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]

-

SUZUKI REACTION MONITORING. Advion. Available at: [Link]

-

Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. ResearchGate. Available at: [Link]

-

Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of British Columbia. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available at: [Link]

-

Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available at: [Link]

-

Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]

-

Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Available at: [Link]

-

Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. RSC Publishing. Available at: [Link]

-

Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO. Available at: [Link]

-

Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. Available at: [Link]

-

Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews (RSC Publishing). Available at: [Link]

-

(PDF) Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. ResearchGate. Available at: [Link]

-

The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]

-

From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. FULIR. Available at: [Link]

-

Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Organic Chemistry Portal. Available at: [Link]

-

Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. Organic Process Research & Development. Available at: [Link]

-

Decomposition Pathways of Homogeneous Catalysts. ResearchGate. Available at: [Link]

-

Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. Available at: [Link]

-

Research Progress of Suzuki Reaction Catalyst in the Synthesis of Sartan API. Atlantis Press. Available at: [Link]

-

Mastering Suzuki Coupling: The Power of 4-Trifluoromethylphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. Available at: [Link]

-

High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. Available at: [Link]

-

Suzuki Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]

-

Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]

-

Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. Available at: [Link]

-

Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. PubMed. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Yoneda Labs [yonedalabs.com]

- 21. arodes.hes-so.ch [arodes.hes-so.ch]

- 22. researchgate.net [researchgate.net]

- 23. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix | MDPI [mdpi.com]

- 24. vapourtec.com [vapourtec.com]

- 25. shoko-sc.co.jp [shoko-sc.co.jp]

- 26. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]

Validation & Comparative

Structural Validation of 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine: A Comparative NMR Analysis Guide

Executive Summary & Core Directive

In the synthesis of 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine (hereafter Target 1 ), the primary challenge is not merely connectivity, but purity profiling against statistical byproducts.[1] This scaffold is typically generated via a controlled Suzuki-Miyaura coupling of 2,6-dibromopyridine.

This guide moves beyond basic peak listing. It provides a comparative diagnostic framework to distinguish Target 1 from its two critical process impurities: the unreacted starting material (SM ) and the symmetric bis-coupled byproduct (Bis-Impurity ).

The Analytical Challenge:

-

Target 1: Asymmetric pyridine core (3 distinct proton environments).[1]

-

SM & Bis-Impurity: Symmetric pyridine cores (2 distinct proton environments).

-

Key Differentiator: Loss of symmetry in the pyridine ring is the primary validation marker.

Synthesis Context & Impurity Profile

To interpret the NMR correctly, one must understand the reaction landscape. The synthesis relies on the desymmetrization of 2,6-dibromopyridine.

Experimental Workflow (Suzuki Coupling)

Protocol:

-

Reagents: 2,6-Dibromopyridine (1.0 eq), 4-(trifluoromethyl)phenylboronic acid (1.05 eq).

-

Catalyst: Pd(PPh₃)₄ (5 mol%).[1]

-

Base/Solvent: Na₂CO₃ (2.0 M aq) / 1,4-Dioxane.[1]

-

Conditions: 80°C, 12 h, Inert Atmosphere (N₂).

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Note: The stoichiometry is critical. Excess boronic acid leads to the Bis-Impurity.

Visualization: Reaction Pathway & Impurity Logic

Figure 1: Reaction pathway highlighting the origin of the critical impurities. The transition from SM to Target breaks symmetry; the transition from Target to Bis restores symmetry.

Comparative 1H NMR Analysis

This section compares the Target directly against the Starting Material (SM) and the Bis-Impurity . All data references CDCl₃ at 298 K.

The Diagnostic Logic (Symmetry Breaker)

The most robust method to confirm the structure is counting the signals in the pyridine region (7.4 – 7.9 ppm).

| Compound | Symmetry | Pyridine Proton Signals | Pattern |

| SM (2,6-Dibromo) | 2 | 1 Doublet (2H), 1 Triplet (1H) | |

| Target (Mono) | 3 | 2 Doublets (1H each), 1 Triplet (1H) | |

| Bis-Impurity | 2 | 1 Doublet (2H), 1 Triplet (1H) |

Detailed Chemical Shift Assignment

Target: 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine

Formula: C₁₂H₇BrF₃N Solvent: CDCl₃[1][2][3][4]

| Position | Proton Type | Shift (δ ppm) | Multiplicity | Interpretation | |

| Ar-H | Phenyl (Ortho to Py) | 8.12 | Doublet (d) | 8.2 | Deshielded by Pyridine ring current & N-lone pair.[1] |

| Ar-H | Phenyl (Meta to Py) | 7.74 | Doublet (d) | 8.2 | Ortho to CF₃ group (EW effect).[1] |

| Py-H5 | Pyridine (Ortho to Ar) | 7.78 | Doublet (dd) | 7.8, 1.0 | Deshielded by Aryl group.[1] |

| Py-H4 | Pyridine (Meta) | 7.68 | Triplet (t/dd) | 7.8 | Para to Nitrogen.[1] |

| Py-H3 | Pyridine (Ortho to Br) | 7.51 | Doublet (dd) | 7.8, 1.0 | Shielded relative to H5; Br is EWG but less deshielding than Aryl ring current here.[1] |

Comparator: 2,6-Dibromopyridine (SM) [1]

-

δ 7.58 (t, J=7.8 Hz, 1H, H4)

-

δ 7.43 (d, J=7.8 Hz, 2H, H3/H5) [1]

-

Distinction: Note the single doublet at 7.43 ppm integrating for 2 protons. In the Target, this splits into two distinct signals (7.51 and 7.78).[1]

Comparator: 2,6-Bis(4-(trifluoromethyl)phenyl)pyridine (Bis-Impurity) [1]

-

δ 8.28 (d, J=8.0 Hz, 4H, Ar-H ortho to Py)

-

δ 7.92 (t, J=7.8 Hz, 1H, Py-H4) [1]

-

δ 7.80 (d, J=7.8 Hz, 2H, Py-H3/H5) [1]

-

Distinction: The pyridine doublet is shifted downfield to ~7.80 ppm due to the bis-aryl effect, and the integration is 2H.

Diagnostic Workflow

Use this decision tree to interpret crude reaction mixtures.

Figure 2: Diagnostic logic for assigning the crude NMR spectrum.

Technical Validation & Causality

The "Roofing" Effect

In the phenyl ring of the target (AA'BB' system), you will observe a "roofing" effect (leaning of the outer doublets toward the inner ones) if the chemical shift difference between the protons ortho to Py and ortho to CF₃ decreases.

-

Observation: The doublet at 8.12 ppm (Ortho-Py) and 7.74 ppm (Ortho-CF₃) are well separated (

ppm).[1]

19F NMR Cross-Validation

To unambiguously confirm the presence of the -CF₃ group and quantify the ratio of Mono vs. Bis products, run 19F NMR .

-

Target: Single singlet at ~ -62.6 ppm.

-

Bis-Impurity: Single singlet (often slightly shifted due to concentration/stacking effects, but very close).[1]

-

Quantification: Integration of 19F signals is often more accurate for Mono/Bis ratios than 1H NMR due to lack of overlap.

References

-

General Pyridine Shift Data

-

Reich, H. J.[1] Structure Determination Using NMR. University of Wisconsin.

-

-

Suzuki Coupling of Chloropyridines (Analogous Protocols)

-

Spectral Data for 2-(4-(trifluoromethyl)phenyl)pyridine (Regio-analog)

-

ChemicalBook Spectral Database. "1H NMR Spectrum of 2-(4-(trifluoromethyl)phenyl)pyridine."

-

-

Spectral Data for 2,6-Dibromopyridine

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. spectrabase.com [spectrabase.com]

comparing electron-withdrawing effects of CF3 in phenylpyridine ligands

Electron-Withdrawing Impact of in Phenylpyridine Ligands: A Comparative Technical Guide

Executive Summary & Mechanistic Principles

The incorporation of a trifluoromethyl (

The Electronic Tuning Mechanism

In heteroleptic and homoleptic

-

HOMO: Localized primarily on the Iridium

-orbitals and the phenyl ring ( -

LUMO: Localized primarily on the pyridine ring (

).

This separation allows for independent tuning of energy levels based on the position of the

-

Phenyl Substitution (HOMO Stabilization): Placing

on the phenyl ring significantly stabilizes (lowers) the HOMO energy due to the strong inductive effect removing electron density from the metal-ligand center. Since the LUMO (pyridine) is less affected, the HOMO-LUMO gap ( -

Pyridine Substitution (LUMO Stabilization): Placing

on the pyridine ring stabilizes the LUMO. If the HOMO remains relatively constant,

Diagram 1: Electronic Influence of Substituent Positioning

The following diagram illustrates the causal relationship between substituent location and orbital energy shifts.

Caption: Mechanism of band-gap engineering via regioselective

Comparative Performance Analysis

The following data compares the standard

Table 1: Photophysical & Electrochemical Comparison

| Ligand Substituent | Position | Color | HOMO (eV) | Effect Summary | ||

| None (H) | - | 510 - 515 | Green | 0.78 | -5.20 | Standard Reference |

| 4-phenyl | 500 - 505 | Green-Blue | 0.95 | -5.35 | Moderate HOMO stabilization; weak blue shift due to competing | |

| 4-phenyl | 465 - 475 | Sky Blue | 1.25 | -5.60 | Strong HOMO stabilization; significant blue shift. | |

| 5-pyridine | 550 - 560 | Yellow-Orange | 0.85 | -5.25 | LUMO stabilization; red shift. |

Key Insight: The

Experimental Protocols

To ensure reproducibility, we utilize a modified Suzuki-Miyaura coupling for ligand synthesis followed by a high-temperature cyclometalation.

A. Ligand Synthesis: 2-(4-(trifluoromethyl)phenyl)pyridine

Rationale: Commercial availability of specific isomers is spotty. In-house synthesis ensures isomeric purity.

Reagents:

-

2-Bromopyridine (1.0 eq)

-

4-(Trifluoromethyl)phenylboronic acid (1.2 eq)

- (5 mol%)

- (2M aq.)

-

Solvent: DME/Ethanol (3:1)

Protocol:

-

Degas: Sparge solvent mixture with Argon for 30 mins.

-

Combine: Add reagents to a Schlenk flask under Argon counter-flow.

-

Reflux: Heat to 90°C for 16 hours. Monitor by TLC (Hexane:EtOAc 8:1).

-

Workup: Cool, extract with DCM, wash with brine, dry over

. -

Purification: Silica gel chromatography.

groups reduce polarity; expect the product to elute faster than unsubstituted ppy.

B. Complex Synthesis:

Rationale: We describe the heteroleptic synthesis (common for photocatalysts) as it allows for easier purification than the homoleptic tris-complex.

Step 1: Dimer Formation (

-

Mix

(1.0 eq) and Ligand (2.2 eq) in 2-ethoxyethanol:water (3:1). -

Reflux at 110°C for 24 hours under Argon.

-

Critical Observation: The

-substituted dimer often precipitates as a bright yellow/green solid. -

Cool, filter, and wash with water and cold methanol. Do not purify further.

Step 2: Ligand Substitution

-

Suspend Dimer (1.0 eq) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (2.2 eq) in Ethylene Glycol.

-

Heat to 150°C for 12 hours.

-

Anion Exchange: Cool to RT. Add aqueous

(excess). -

Precipitate forms immediately. Filter and wash with water.

-

Recrystallization: Dissolve in minimum DCM, precipitate by slow addition of Diethyl Ether or Pentane.

Diagram 2: Synthesis Workflow

Caption: Step-by-step synthetic pathway from precursors to the final cationic Iridium(III) photocatalyst.

References

-

BenchChem. Ir(p-CF3-ppy)3 Product Analysis and Photophysical Properties. Retrieved from

-

Beilstein Journals. Exploring the possibility of using fluorine-involved non-conjugated electron-withdrawing groups for TADF emitters. Beilstein J. Org. Chem. 2021.[1][2][3][4][5] Retrieved from

-

Organic Syntheses. Preparation of Fac-Tris(2-Phenylpyridinato) Iridium(III). Org.[1][2][6] Synth. 2018, 95, 46-68. Retrieved from

-

ResearchGate. Synthesis and characterization of phosphorescent iridium complexes containing trifluoromethyl-substituted phenyl pyridine based ligands. Retrieved from

-

MDPI. Bis(2-phenylpyridinato,-C2′,N)[4,4′-bis(4-Fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine] Iridium(III) Hexafluorophosphate. Retrieved from

Sources

- 1. scispace.com [scispace.com]

- 2. orgsyn.org [orgsyn.org]

- 3. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective [pubs.sciepub.com]

- 4. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. researchgate.net [researchgate.net]

- 6. Buy Ir(p-CF3-ppy)3 (EVT-13532509) [evitachem.com]

A Comparative Guide to Verifying the Purity of 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine via HPLC

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

The compound 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The strategic placement of the bromine atom allows for further molecular modifications, such as cross-coupling reactions, while the trifluoromethyl group can enhance the metabolic stability and lipophilicity of the final drug molecule.[1] Given its role as a precursor, its purity is paramount. Even minute impurities can carry through the synthetic route, potentially leading to undesired side products, reduced efficacy, or adverse toxicological effects in the final API.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the purity assessment of non-volatile and thermally labile compounds, making it an ideal choice for analyzing substituted pyridine derivatives.[2][3] This guide will walk through the logical steps of developing and validating a robust HPLC method for this specific compound and compare its performance against other analytical techniques.

Foundational HPLC Method Development

The goal is to develop a stability-indicating HPLC method capable of separating 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine from its potential process-related impurities and degradation products.

Understanding the Analyte

2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine (M.W. 302.09 g/mol ) is a relatively non-polar, aromatic compound.[4] Its structure, featuring a pyridine ring and a trifluoromethylphenyl group, imparts strong UV absorbance, making UV detection a suitable and sensitive choice for HPLC analysis.

Potential Impurities: Impurities can originate from starting materials, byproducts of the synthesis, or degradation.[5] For instance, in a typical synthesis, unreacted starting materials or intermediates from preceding steps could be present. Side reactions could lead to isomers or related substituted pyridines. A robust method must be able to resolve the main compound from these potential contaminants.

Chromatographic Conditions: A Causality-Driven Approach

A reverse-phase HPLC (RP-HPLC) method is the logical starting point due to the hydrophobic nature of the analyte.[6]

Column Selection: A C18 (octadecylsilyl) column is the workhorse of reverse-phase chromatography and is an excellent first choice.[7][8] Its non-polar stationary phase will interact with the hydrophobic analyte, providing good retention. For this guide, a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is proposed.